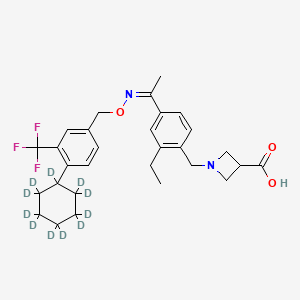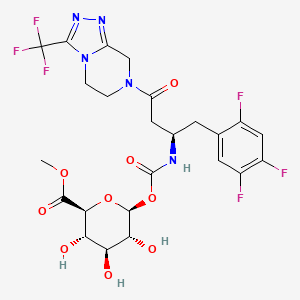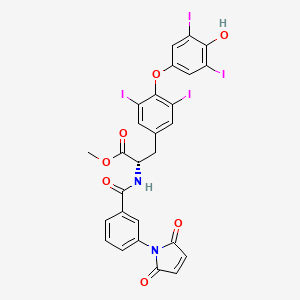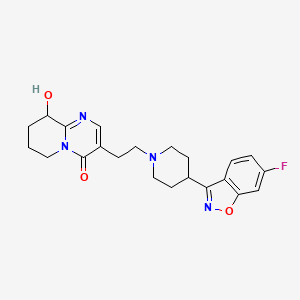
Rizatriptan 2,2-Dimer Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rizatriptan 2,2-Dimer Impurity is a byproduct formed during the synthesis of Rizatriptan, a medication primarily used for the treatment of acute migraine headaches. Rizatriptan is a selective serotonin 5-HT1B and 5-HT1D receptor agonist, which helps alleviate migraine symptoms by inducing vasoconstriction and inhibiting the release of vasoactive neuropeptides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rizatriptan involves several steps, starting with the condensation of 1,2,4-Triazole with 4-Nitro benzyl bromide to yield 1-(4-nitrophenyl)methyl-1,2,4-triazole. This intermediate is then reduced to 1-(4-aminophenyl)methyl-1,2,4-triazole, which is further converted to 1-(4-hydrazinophenyl)methyl-1,2,4-triazole hydrochloride. The hydrazine derivative is then condensed with 4-(Dimethylamino)butanal diethylacetal to produce Rizatriptan .
Industrial Production Methods
In industrial settings, the production of Rizatriptan aims to achieve high purity levels, with the dimer impurity being less than 0.1%. This is achieved through optimized reaction conditions and purification techniques, such as preparative chromatography, to remove isostructural genotoxic impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Rizatriptan 2,2-Dimer Impurity can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of the impurity, potentially leading to the formation of simpler compounds.
Substitution: Substitution reactions can occur, where functional groups in the impurity are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with temperature, pH, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitrosamine impurities, which are of particular concern due to their potential genotoxic nature .
Applications De Recherche Scientifique
Rizatriptan 2,2-Dimer Impurity has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to identify and quantify impurities in pharmaceutical formulations.
Biology: Studied for its potential genotoxic effects on deoxyribonucleic acid, providing insights into the safety and efficacy of Rizatriptan.
Medicine: Investigated for its role in the overall pharmacokinetic and pharmacodynamic profile of Rizatriptan, helping to optimize dosage forms and treatment regimens.
Industry: Utilized in quality control and method validation processes to ensure the purity and safety of Rizatriptan products .
Mécanisme D'action
The mechanism of action of Rizatriptan 2,2-Dimer Impurity is not fully understood. it is believed to interact with similar molecular targets as Rizatriptan, primarily the serotonin 5-HT1B and 5-HT1D receptors. These interactions may lead to vasoconstriction and inhibition of neuropeptide release, contributing to its potential effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sumatriptan: Another triptan used for migraine treatment, with a similar mechanism of action but different pharmacokinetic properties.
Zolmitriptan: Similar to Rizatriptan, it acts on serotonin receptors but has a different metabolic profile.
Naratriptan: Known for its longer half-life compared to Rizatriptan, providing prolonged relief from migraine symptoms
Uniqueness
Rizatriptan 2,2-Dimer Impurity is unique due to its specific formation during the synthesis of Rizatriptan and its potential genotoxic effects. Its presence in pharmaceutical formulations is closely monitored to ensure patient safety and product efficacy .
Propriétés
Formule moléculaire |
C30H36N10 |
|---|---|
Poids moléculaire |
536.7 g/mol |
Nom IUPAC |
2-[2-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C30H36N10/c1-37(2)11-9-23-25-13-21(15-39-19-31-17-33-39)5-7-27(25)35-29(23)30-24(10-12-38(3)4)26-14-22(6-8-28(26)36-30)16-40-20-32-18-34-40/h5-8,13-14,17-20,35-36H,9-12,15-16H2,1-4H3 |
Clé InChI |
BQEOFXZCJHJURJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1=C(NC2=C1C=C(C=C2)CN3C=NC=N3)C4=C(C5=C(N4)C=CC(=C5)CN6C=NC=N6)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1,4-Dihydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13838835.png)








![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)
![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)
![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)
![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)
